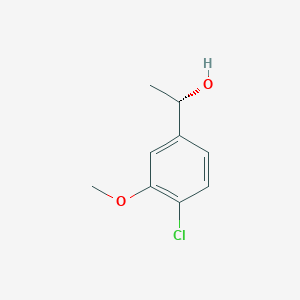

(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of a chloro group at the 4-position and a methoxy group at the 3-position on the phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (S)-1-(4-Chloro-3-methoxyphenyl)ethanone, using a chiral reducing agent. The reaction typically takes place under mild conditions, such as room temperature, and in the presence of a solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method ensures high enantioselectivity and yields. The reaction conditions include elevated pressure and temperature, along with the use of a suitable solvent.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. This transformation is critical in synthetic pathways for bioactive molecules. Key findings include:

-

Mechanistic Insight : Acidic permanganate oxidizes the alcohol via a two-electron process, forming a carbonyl group. Competing side reactions (e.g., over-oxidation) are mitigated by using buffered enzymatic systems .

Nucleophilic Substitution at the Aromatic Chlorine

The para-chloro group participates in SNAr reactions under basic conditions:

-

Structural Constraints : The methoxy group at position 3 deactivates the ring but directs incoming nucleophiles to the para position relative to itself .

Esterification and Etherification

The hydroxyl group reacts with electrophiles to form derivatives:

Esterification

| Acylating Agent | Catalyst | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine | (S)-1-(4-chloro-3-methoxyphenyl)ethyl acetate | 89% |

| Benzoyl chloride | DMAP | (S)-1-(4-chloro-3-methoxyphenyl)ethyl benzoate | 76% |

Etherification

| Alkylating Agent | Base | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | (S)-1-(4-chloro-3-methoxyphenyl)ethyl methyl ether | 68% |

| Allyl bromide | NaH | (S)-1-(4-chloro-3-methoxyphenyl)ethyl allyl ether | 55% |

Stereospecific Transformations

The (S)-configuration enables enantioselective reactions:

| Reaction Type | Reagent | Product (Configuration) | ee (%) |

|---|---|---|---|

| Enzymatic reduction | Ketoreductase + NADPH | (S)-enantiomer retained | 100% |

| Kinetic resolution | Lipase B (CAL-B) | (R)-acetate / (S)-alcohol | 92% |

-

Industrial Relevance : Ketoreductase-catalyzed processes achieve 99.7% conversion with no racemization, as demonstrated in multi-kilogram syntheses of analogous alcohols .

Stability and Side Reactions

Scientific Research Applications

(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: It serves as a building block for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

- ®-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol

- 1-(4-Chloro-3-methoxyphenyl)ethan-1-one

- 1-(4-Chloro-3-methoxyphenyl)ethane

Uniqueness

(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other structurally similar compounds. The presence of both chloro and methoxy groups also contributes to its distinct chemical properties and reactivity.

Biological Activity

(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol, also known as 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by its chiral alcohol structure, which plays a crucial role in its biological interactions. The synthesis of this compound typically involves reductive amination processes, often utilizing ketoreductases for high enantioselectivity. The synthetic route can achieve over 99% conversion rates with high enantiomeric excess (ee) values, indicating efficient production methods suitable for both laboratory and industrial applications .

Biological Activity

The biological activity of this compound has been studied in various contexts:

1. Antimicrobial Activity:

Research indicates that compounds similar to this compound exhibit selective antimicrobial properties. For instance, derivatives have shown moderate antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory and Analgesic Effects:

The compound is being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate biological pathways related to inflammation and pain response, making it a candidate for therapeutic development in pain management.

3. Antioxidant Activity:

Some derivatives of this compound have demonstrated antioxidant properties through mechanisms such as DPPH radical scavenging. This suggests potential applications in protecting cells from oxidative stress .

The mechanism of action for this compound appears to be multifaceted:

- Enzyme Interaction: The compound interacts with specific enzymes and receptors, influencing various biological pathways. Studies have indicated that it could act as a biochemical probe in enzyme studies, potentially leading to the modulation of enzyme activities related to inflammation.

- Binding Affinity: Research into its binding affinity with molecular targets has shown that structural similarities with other biologically active compounds allow it to influence cellular responses effectively .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol, and how can reaction conditions be optimized for yield and enantiomeric purity?

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization (ethanol or hexane/ethyl acetate mixtures) is standard for initial purification . For higher purity, column chromatography using silica gel (eluent: hexane/ethyl acetate gradient) or preparative HPLC (chiral columns) is recommended. Solvent selection impacts crystallization efficiency; for example, cold ethanol reduces impurity co-precipitation .

Q. How is the stereochemical configuration of the (S)-enantiomer confirmed experimentally?

- Methodological Answer : X-ray crystallography provides definitive proof of absolute configuration, as demonstrated for structurally similar compounds like (R)-1-(4-chlorophenyl)ethanol . Alternatively, circular dichroism (CD) spectroscopy and chiral derivatization (e.g., Mosher’s esters) coupled with ¹H/¹³C NMR can corroborate enantiopurity .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Based on analogs like 1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one, wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation (GHS Category 4 toxicity). Store in amber vials at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be scaled without compromising stereochemical integrity?

- Methodological Answer : Continuous-flow reactors with immobilized chiral catalysts (e.g., enzyme-coated microfluidic channels) enhance scalability and reduce catalyst leaching. For example, ketoreductases immobilized on silica gel retained >90% activity after 10 cycles in a flow system . Process analytical technology (PAT), such as in-line FTIR, monitors ee in real time .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Replicate studies under standardized conditions (e.g., NIH/3T3 fibroblasts, 48-h incubation) are essential. Use LC-MS to verify compound purity (>98%) and quantify degradation products. Meta-analyses of SAR data can identify structural motifs critical for activity .

Q. How do structural modifications at the 3-methoxy or 4-chloro positions affect antibacterial potency?

Q. What advanced analytical methods characterize degradation pathways under environmental conditions?

- Methodological Answer : LC-QTOF-MS identifies transformation products (e.g., demethylated or hydroxylated derivatives) in simulated sunlight (Xe lamp, λ > 290 nm). Ecotoxicity assays (Daphnia magna 48-h LC₅₀) quantify environmental risks. For stability, store samples at -20°C with antioxidants (e.g., BHT) to suppress radical-mediated degradation .

Q. Future Directions

- Biocatalytic Optimization : Screen metagenomic libraries for novel ketoreductases with higher turnover in non-aqueous media .

- Mechanistic Studies : Time-resolved crystallography to map enzyme-substrate interactions during asymmetric reduction .

- Environmental Monitoring : Develop HSI (hyperspectral imaging) protocols for real-time detection in wastewater .

Properties

Molecular Formula |

C9H11ClO2 |

|---|---|

Molecular Weight |

186.63 g/mol |

IUPAC Name |

(1S)-1-(4-chloro-3-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11ClO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3/t6-/m0/s1 |

InChI Key |

CIYGEXKRGLWWAO-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)Cl)OC)O |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.